molecular formula C22H16Cl2FN5O3S B2617789 N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 852170-17-3

N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

Cat. No. B2617789
CAS RN: 852170-17-3
M. Wt: 520.36
InChI Key: XRDOPQGNOGQDIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be elucidated using techniques like FT-IR, UV–visible, 1 H NMR, HRMS, and single-crystal X-ray diffraction . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data.

Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

Compounds with a similar structure have been synthesized as potential inhibitors of thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway, indicating their potential as antitumor and antibacterial agents. Analogues containing dichlorophenyl and fluorophenyl groups have shown significant potency against human TS, which suggests their potential application in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells (Gangjee et al., 1996).

Peripheral Benzodiazepine Receptor Interaction

The study of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, which share a core structural similarity, found high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This highlights the potential for these compounds to be used in imaging and treatment of neurodegenerative disorders by targeting PBR expression (Fookes et al., 2008).

Spectroscopic Characterization and Structural Analysis

Vibrational spectroscopic studies using Raman and Fourier transform infrared spectroscopy, complemented by quantum computational approaches, have characterized similar molecules. These studies provide insights into the molecular structure, including equilibrium geometry and intramolecular interactions, which are essential for understanding the chemical behavior and reactivity of these compounds. Such detailed analysis aids in the design and synthesis of new derivatives with improved pharmacokinetic properties (Jenepha Mary et al., 2022).

Antiviral and Antimicrobial Applications

Research into compounds with similar structures has also explored their potential as antiviral and antimicrobial agents. For example, quantum chemical insights into the structure and interactions of a novel anti-COVID-19 molecule highlight its ability to bind strongly to the SARS-CoV-2 protease, indicating potential antiviral applications. This study utilized density functional theory (DFT) calculations, vibrational spectroscopy, and molecular docking to predict the compound's pharmacokinetic properties and antiviral potency (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2FN5O3S/c1-29-19-17(21(32)30(2)22(29)33)20(28-18(27-19)11-3-5-12(25)6-4-11)34-10-16(31)26-13-7-8-14(23)15(24)9-13/h3-9H,10H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDOPQGNOGQDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

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